Cas no 628703-31-1 (O-(3,4-difluorophenyl)methylhydroxylamine)

O-(3,4-Difluorophenyl)methylhydroxylamine is a fluorinated hydroxylamine derivative with applications in organic synthesis and pharmaceutical research. Its key advantages include the presence of difluorophenyl and methylhydroxylamine functional groups, which enhance reactivity in nucleophilic and electrophilic reactions. The fluorine substituents improve metabolic stability and bioavailability, making it valuable in medicinal chemistry for the development of bioactive compounds. The compound’s structural features also facilitate its use as a building block for heterocyclic synthesis. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
O-(3,4-difluorophenyl)methylhydroxylamine structure
628703-31-1 structure
Product Name:O-(3,4-difluorophenyl)methylhydroxylamine
CAS No:628703-31-1
MF:C7H7F2NO
MW:159.133388757706
MDL:MFCD22563009
CID:873394
PubChem ID:19876093
Update Time:2025-05-19

O-(3,4-difluorophenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Hydroxylamine, O-[(3,4-difluorophenyl)methyl]- (9CI)
    • O-(3,4-difluorophenyl)methylhydroxylamine
    • MDL: MFCD22563009
    • Inchi: 1S/C7H7F2NO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2
    • InChI Key: JMDMKAAYVUMVCB-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)CON)F

Computed Properties

  • Exact Mass: 159.05
  • Monoisotopic Mass: 159.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2A^2
  • XLogP3: 1

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